![molecular formula C17H17NO3 B2890220 N-(3-acetylphenyl)-2-ethoxybenzamide CAS No. 312588-72-0](/img/structure/B2890220.png)
N-(3-acetylphenyl)-2-ethoxybenzamide
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Overview
Description
N-(3-acetylphenyl)-2-ethoxybenzamide, commonly known as APEB, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. APEB is a derivative of benzamide and is synthesized through a multi-step process.
Scientific Research Applications
Impurity Standards for Pharmaceutical Compounds
N-(3-acetylphenyl)-2-ethoxybenzamide: is used as an impurity standard in the pharmaceutical industry. Impurity standards are essential for ensuring the purity and quality of pharmaceutical products. This compound serves as a reference material for validating the analytical methods used to detect impurities during the synthesis of drugs .
Antimicrobial Activity
Research has shown that derivatives of N-(3-acetylphenyl)-2-ethoxybenzamide exhibit significant antibacterial activity. These compounds have been tested against various bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate their potential as antimicrobial agents .
Molecular Docking Studies
In silico molecular docking studies are conducted with N-(3-acetylphenyl)-2-ethoxybenzamide derivatives to predict their binding affinities to biological targets. This application is crucial in drug discovery, where the compound’s interaction with enzymes or receptors can be studied to design more effective drugs .
Chemical Synthesis of Rare Compounds
This compound is also used in the chemical synthesis of rare and unique chemicals. It acts as a precursor or intermediate in the synthesis of complex molecules, which can have various applications in material science, life science, and chemical research .
Antibacterial Drug Development
The antibacterial properties of N-(3-acetylphenyl)-2-ethoxybenzamide make it a candidate for the development of new antibacterial drugs. Its efficacy against resistant bacterial strains can be explored further to address the growing concern of antibiotic resistance .
Formulation of Veterinary Medicine
Due to its antimicrobial properties, N-(3-acetylphenyl)-2-ethoxybenzamide can be formulated into veterinary medicines. It can help in treating bacterial infections in animals, thereby improving animal health and preventing the spread of zoonotic diseases .
Mechanism of Action
Target of Action
Similar compounds have been found to target the anaplastic lymphoma kinase (alk) in several cancers . ALK is a validated target in various cancers, including lung, breast, colorectal, liver, and stomach cancers .
Mode of Action
It’s known that compounds with similar structures can undergo nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) interacts with an electrophile (a molecule that accepts an electron pair). This interaction can lead to the formation of new chemical bonds .
Biochemical Pathways
Similar compounds have been found to affect the alk pathway . The ALK pathway is involved in cell growth and survival, and its dysregulation can lead to the development of cancer .
Result of Action
Similar compounds have shown promising cytotoxicity and apoptotic activity against lung cancer a549 cells . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, and inducing apoptosis in cancer cells is a common strategy in cancer therapy .
properties
IUPAC Name |
N-(3-acetylphenyl)-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-3-21-16-10-5-4-9-15(16)17(20)18-14-8-6-7-13(11-14)12(2)19/h4-11H,3H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIGJWQPZYWIMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-ethoxybenzamide |
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